



Application Notes and Protocols: UNI418 Pseudovirus Entry Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

UNI418 has been identified as a potent dual inhibitor of PIKfyve and PIP5K1C, demonstrating significant antiviral activity against SARS-CoV-2 by blocking its entry into host cells.[1][2][3] This compound offers a promising therapeutic strategy by targeting host cell factors essential for viral infection. **UNI418** impedes viral entry through a dual mechanism: it inhibits PIP5K1C to block ACE2-mediated endocytosis of the virus and inhibits PIKfyve-regulated proteolytic activation of cathepsins, which is crucial for the endosomal escape of SARS-CoV-2.[2][4]

These application notes provide a detailed protocol for a pseudovirus entry assay to evaluate the efficacy of **UNI418** and other potential inhibitors of SARS-CoV-2. The assay utilizes a replication-deficient lentivirus pseudotyped with the SARS-CoV-2 spike protein and carrying a luciferase reporter gene for quantitative measurement of viral entry.

Mechanism of Action of UNI418

UNI418 exerts its antiviral effects by targeting two key host kinases involved in endocytic trafficking:

 PIP5K1C (Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma): Inhibition of PIP5K1C by UNI418 disrupts the production of phosphatidylinositol (4,5)-bisphosphate

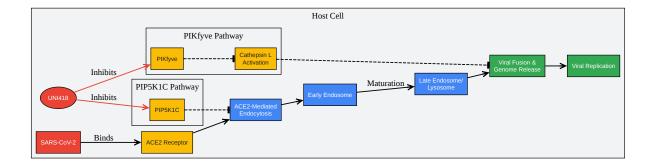


(PI(4,5)P2) at the plasma membrane. This disruption interferes with the endocytosis of the ACE2 receptor, which is the primary entry receptor for SARS-CoV-2.[2][5]

PIKfyve (Phosphoinositide Kinase, FYVE-Type Finger Containing): PIKfyve is essential for
the maturation of endosomes. By inhibiting PIKfyve, UNI418 prevents the conversion of
PtdIns3P to PtdIns(3,5)P2, which in turn inhibits the proteolytic activation of cathepsin L.
Cathepsin L is a host protease required for the cleavage of the SARS-CoV-2 spike protein, a
critical step for the fusion of the viral and endosomal membranes and subsequent release of
the viral genome into the cytoplasm.[2][4]

The dual inhibition of these pathways effectively blocks SARS-CoV-2 entry and replication.[2]

Signaling Pathway of UNI418-Mediated Inhibition of SARS-CoV-2 Entry



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Caption: UNI418 inhibits SARS-CoV-2 entry by targeting PIP5K1C and PIKfyve.

Quantitative Data Summary



The following tables summarize key quantitative parameters for the **UNI418** pseudovirus entry assay.

Table 1: **UNI418** Inhibitory Concentrations

Parameter	Value	Reference
EC50 (SARS-CoV-2)	1.4 μΜ	[1][3]
IC50 (PIP5K1C)	60.1 nM	[1][3]
Kd (PIP5K1C)	61 nM	[1][3]
IC50 (PIP5K1B)	60.7 nM	[2]
IC50 (PIP5K1A)	255 nM	[2]
Kd (PIKfyve)	0.78 nM	[1][3]

Table 2: Cell Seeding and Treatment Parameters for 96-well Plate Format

Parameter	Value	Reference
Cell Line	293T-ACE2	[2]
Seeding Density	1.5 x 10 ⁴ cells/well	[2]
UNI418 Pre-treatment Concentration	0.5 μΜ	[2]
Pre-treatment Time	1 hour	[2]
Pseudovirus Infection Volume	100 μL/well	[2]
Infection Duration	12 hours	[2]
Time to Luciferase Measurement	24 hours post-infection	[2]

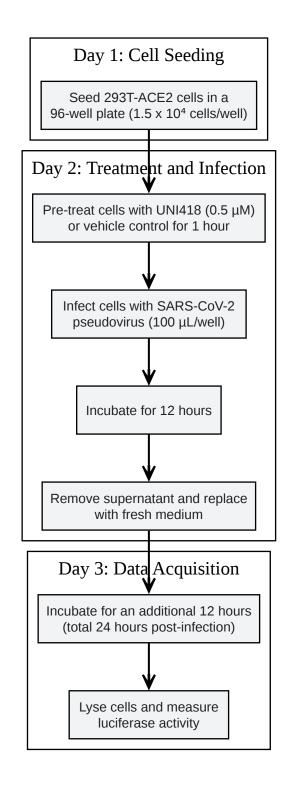
Experimental Protocols Materials and Reagents



- Cell Line: HEK293T cells stably expressing human ACE2 (293T-ACE2).
- Pseudovirus: SARS-CoV-2 spike-pseudotyped lentivirus with a luciferase reporter gene.
- **UNI418**: Stock solution prepared in DMSO.
- Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Luciferase Assay System: e.g., One-Glo Ex Luciferase Assay System (Promega).
- 96-well white, clear-bottom cell culture plates.
- · Luminometer.

Experimental Workflow





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- To cite this document: BenchChem. [Application Notes and Protocols: UNI418 Pseudovirus Entry Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602766#uni418-pseudovirus-entry-assay-procedure]

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